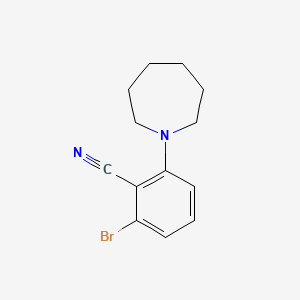
2-(Azepan-1-yl)-6-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-6-bromobenzonitrile is an organic compound that features a bromine atom and a benzonitrile group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile typically involves the reaction of 6-bromobenzonitrile with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-6-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azepane ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO, elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild conditions.
Reduction: LiAlH4, hydrogen gas with palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Lactams or other oxidized derivatives of the azepane ring.
Reduction: Primary amines derived from the nitrile group.
Scientific Research Applications
2-(Azepan-1-yl)-6-bromobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-6-bromobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and the bromobenzonitrile moiety can contribute to the compound’s affinity and specificity for its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)-2-phenylethylamine
- 1-Dodecylazacycloheptan-2-one (Azone®)
- 2-(1-Azepanyl)acetohydrazide
Uniqueness
2-(Azepan-1-yl)-6-bromobenzonitrile is unique due to the presence of both the azepane ring and the bromobenzonitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
2-(azepan-1-yl)-6-bromobenzonitrile |
InChI |
InChI=1S/C13H15BrN2/c14-12-6-5-7-13(11(12)10-15)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |
InChI Key |
PFOLTHPOEJJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


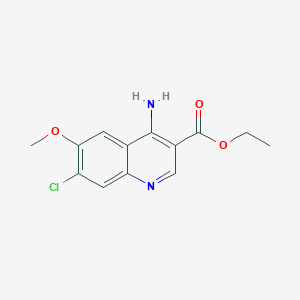

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
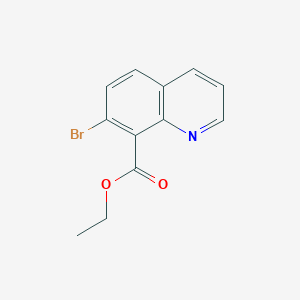



![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)
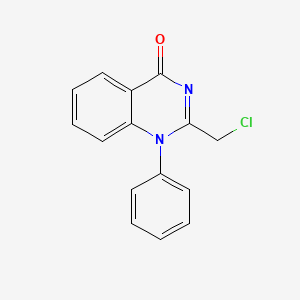
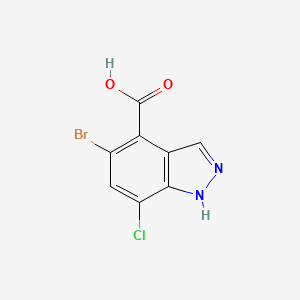

![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)
